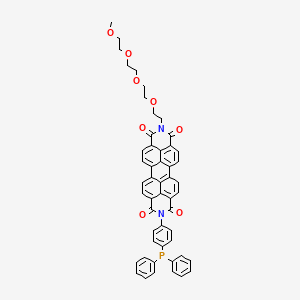
Mthfd2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mthfd2-IN-3 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in the folate-mediated one-carbon metabolism pathway. This enzyme is highly upregulated in various cancer types and plays a crucial role in supporting the rapid proliferation of cancer cells. This compound has shown significant efficacy in obstructing the activity of MTHFD2, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mthfd2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. the general approach involves the use of various organic synthesis techniques, such as condensation reactions, cyclization, and purification processes to obtain the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Mthfd2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or altered chemical properties .
Scientific Research Applications
Mthfd2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the folate-mediated one-carbon metabolism pathway and the role of MTHFD2 in this process.
Biology: Researchers use this compound to investigate the biological functions of MTHFD2 in various cellular processes, including cell proliferation and metabolism.
Mechanism of Action
Mthfd2-IN-3 exerts its effects by binding to the active site of MTHFD2, thereby inhibiting its enzymatic activity. This inhibition disrupts the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation. By targeting MTHFD2, this compound selectively affects cancer cells that rely on this pathway for growth and survival .
Comparison with Similar Compounds
Mthfd2-IN-3 is unique in its high specificity and potency as an inhibitor of MTHFD2. Similar compounds include:
DS4496015655: Another MTHFD2 inhibitor with a different chemical structure but similar inhibitory properties.
DS18561882: An optimized version of DS4496015655 with improved selectivity for MTHFD2.
E96 and E41: Potential inhibitors identified through virtual screening and molecular dynamics studies.
Compared to these compounds, this compound demonstrates significant efficacy in obstructing MTHFD2 activity, making it a valuable tool for research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C22H19NO7S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26) |
InChI Key |
PBEFKXZUTRRLDB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)




![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)


